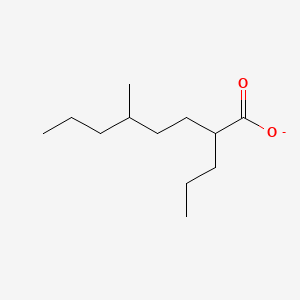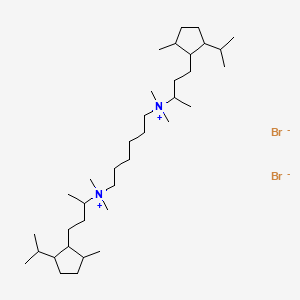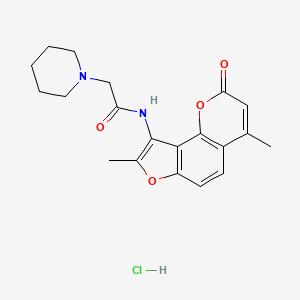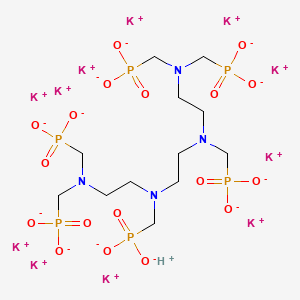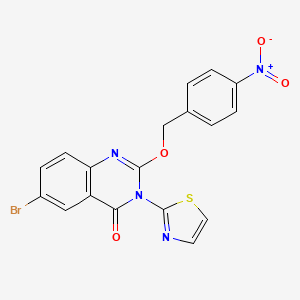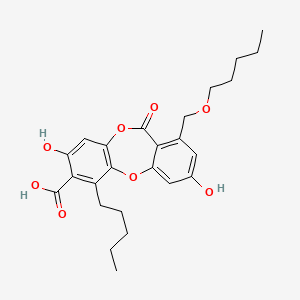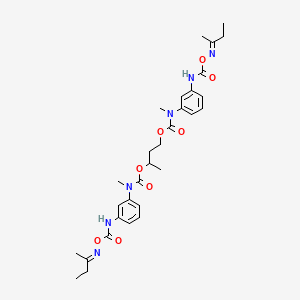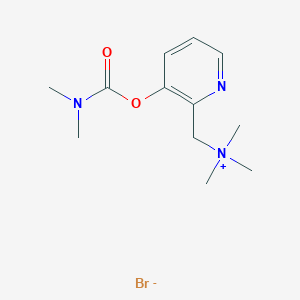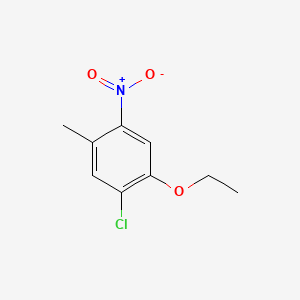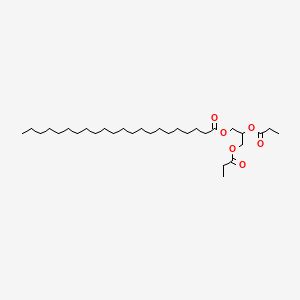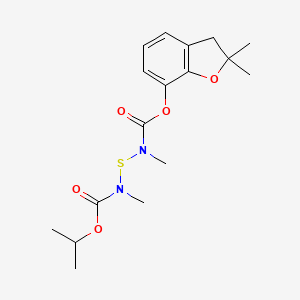
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: Methylating agents such as methyl iodide.
- Conditions: Strong bases like sodium hydride, room temperature.
Step 3: Attachment of the N-methyl-N-isopropoxycarbonylaminothio Group
- Reactants: Isopropyl chloroformate, thiourea derivatives.
- Conditions: Mild temperatures, inert atmosphere.
Step 4: Final Functionalization
- Reactants: Carbamoyl chloride derivatives.
- Conditions: Basic conditions, room temperature.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multi-step organic reactions. The starting materials are usually simple benzofuran derivatives, which undergo various functional group modifications.
-
Step 1: Formation of the Benzofuran Core
- Reactants: Phenol derivatives and acetic anhydride.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Oxidized benzofuran derivatives.
-
Reduction
- Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
- Conditions: Room temperature, inert atmosphere.
- Products: Reduced benzofuran derivatives.
-
Substitution
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Room temperature, various solvents.
- Products: Substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, acid or base catalysts.
Solvents: Dichloromethane, ethanol, water.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as intermediates in organic synthesis.
- Studied for their unique reactivity and stability.
Biology
- Investigated for their potential as enzyme inhibitors.
- Used in the study of metabolic pathways.
Medicine
- Explored for their potential as therapeutic agents.
- Studied for their anti-inflammatory and anti-cancer properties.
Industry
- Used in the development of new materials.
- Employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzofuran
- 2,3-Dihydrobenzofuran
- 7-Hydroxybenzofuran
Uniqueness
- The presence of the N-methyl-N-isopropoxycarbonylaminothio group distinguishes it from other benzofurans.
- Unique reactivity due to the specific functional groups attached.
Conclusion
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
65907-29-1 |
|---|---|
Molekularformel |
C17H24N2O5S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
propan-2-yl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-11(2)22-15(20)18(5)25-19(6)16(21)23-13-9-7-8-12-10-17(3,4)24-14(12)13/h7-9,11H,10H2,1-6H3 |
InChI-Schlüssel |
BFSFEYYYMRSBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
